molecular formula C10H12N2O B13034547 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one

1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one

Cat. No.: B13034547
M. Wt: 176.21 g/mol
InChI Key: YYGUWASPNPHWGS-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one (CAS 2095648-24-9) is a high-purity pyrrolopyridine derivative of significant interest in medicinal chemistry research. With the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol, this heterocyclic compound belongs to the azaindole family, a class of structures known for their broad spectrum of pharmacological properties. Pyrrolopyridine scaffolds, including this isomer, are recognized as privileged structures in drug discovery due to their presence in various biologically active molecules and natural alkaloids . Research into related pyrrolopyridine compounds has demonstrated promising pure analgesic activity without the accompanying anti-inflammatory effects typically associated with non-morphine compounds like NSAIDs . This makes such compounds valuable tools for investigating novel pain management pathways, particularly for applications in rheumatic algias, post-operative pain, neuropathic pain, and other conditions where a pure analgesic effect is desired . Furthermore, pyrrolopyridine derivatives are actively investigated for their potential across multiple therapeutic areas, including as antidiabetic agents through mechanisms like aldose reductase inhibition, and for their antitumor, antiviral, and antimycobacterial activities . This compound serves as a versatile chemical building block for further derivatization in organic synthesis and drug discovery programs. It is supplied for research purposes only. Strictly not for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1,3,3-trimethylpyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C10H12N2O/c1-10(2)8-7(5-4-6-11-8)12(3)9(10)13/h4-6H,1-3H3

InChI Key

YYGUWASPNPHWGS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC=N2)N(C1=O)C)C

Origin of Product

United States

Preparation Methods

Use of Sodium Hydride and Thionyl Chloride

In a related synthetic approach, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is first treated with sodium hydride in dry THF under nitrogen at 0 °C, stirred at room temperature, then recooled to 0 °C before adding excess thionyl chloride. The mixture is warmed to room temperature and stirred for 16 hours. After solvent removal, extraction, and chromatographic purification, the product is recrystallized from methanol and dichloromethane to yield colorless crystals of the target compound.

Step Reagents/Conditions Details
Base generation Sodium hydride (60% in oil), 0 °C in dry THF 0.011 mol sodium hydride
Substrate 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 0.010 mol
Electrophile Thionyl chloride 0.040 mol, added after base treatment
Reaction time/temp 16 hours, warmed slowly to room temperature Stirring under nitrogen atmosphere
Workup Rotary evaporation, extraction with ethyl acetate and saturated NaHCO3 Combined organic layers, evaporation
Purification Column chromatography (petroleum ether:ethyl acetate 7:2) Recrystallization from methanol/dichloromethane (2:1)
Product Colorless block crystals Purity suitable for further applications

Use of DBU in DMF for Cyclization

Another approach involves cyclization reactions employing bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF solvent. For example, starting from 2-isopropyl-3,3-dimethylisoindolin-1-one, the reaction under argon atmosphere with DBU overnight yields the target compound after chromatographic purification with excellent yields (up to 97% reported).

Step Reagents/Conditions Details
Substrate 2-isopropyl-3,3-dimethylisoindolin-1-one 3.3 mmol
Solvent DMF 10 mL
Base DBU 9.9 mmol (3 equiv.)
Atmosphere Argon Reaction under inert atmosphere
Reaction time/temp Overnight at room temperature Stirring
Workup Column chromatography (petroleum ether/ethyl acetate 10:1 to 30:1) White solid product, 97% yield

Summary Table of Preparation Methods

Method No. Base/Agent Solvent Key Conditions Yield (%) Purification Method Notes
1 Sodium hydride/Iodomethane THF Room temp, 16 h, N2 atmosphere High Vacuum distillation, recrystallization Efficient methylation, white solid
2 Sodium hydride/Thionyl chloride THF 0 °C to RT, 16 h, N2 atmosphere Not specified Column chromatography, recrystallization Produces colorless crystals
3 DBU DMF Room temp, overnight, argon atmosphere 97 Column chromatography Cyclization approach, high yield

Research Findings and Notes

  • The use of sodium hydride as a strong base is critical for deprotonation and generation of reactive intermediates that facilitate methylation or chlorination steps.

  • Inert atmosphere (nitrogen or argon) is essential to prevent side reactions and degradation of sensitive intermediates.

  • The choice of solvent such as dry THF or DMF influences solubility and reaction kinetics; THF is preferred for alkylation, DMF for cyclization.

  • Purification typically involves chromatographic techniques followed by recrystallization to achieve high purity suitable for further application.

  • Reaction times vary from 5 minutes for base generation to overnight for completion of methylation or cyclization steps.

  • Yields are generally high, with some methods reporting yields up to 97%, indicating robust and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting various diseases .

Medicine: The compound is being investigated for its potential use in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Substituents Ring Fusion Key Properties Biological Activity Synthetic Method
1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one 1-Me, 3,3-diMe [3,2-B] Enhanced lipophilicity, metabolic stability Potential kinase inhibition, anti-inflammatory Likely via lithiation and alkylation (analogous to )
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one 3,3-diMe [3,2-B] Lower steric hindrance compared to trimethyl analog Not explicitly reported Commercial synthesis (discontinued)
3-tert-Butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one 3-tBu, 3-OH [3,2-c] Hydrogen-bonding capability via -OH group Anticipated biological applications Lithiation of pivalamides + CO reaction
5-Hydroxy-4,6-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 4,6-diMe, 5-OH [2,3-b] Improved water solubility due to -OH Anti-cancer (c-Met kinase inhibition) Derived from pyridoxine HCl
3,3-Dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 3,3-diBr [2,3-b] High molecular weight, halogen-bonding potential Intermediate for brominated analogs Bromination of precursor
5,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one 5,6-diCl [3,2-b] Electron-withdrawing substituents Not reported Custom synthesis

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methyl groups reduce aqueous solubility compared to hydroxylated analogs but improve logP values (e.g., 5-hydroxy-4,6-dimethyl-... has higher solubility due to -OH) .
  • Metabolic Stability : Trimethylation likely reduces oxidative metabolism compared to compounds with unprotected hydroxyl groups .

Biological Activity

1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one (CAS No. 2095648-24-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 2095648-24-9

Biological Activity Overview

Research indicates that derivatives of the pyrrolo[3,2-b]pyridine scaffold exhibit a variety of biological activities, including anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

A study demonstrated that analogues of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one possess significant oral anti-inflammatory activity. These compounds were effective in models such as the reverse passive Arthus reaction (RPAR) and adjuvant-induced arthritis in rats. They showed an ability to inhibit the production of prostaglandin and leukotriene-derived products without directly inhibiting cyclooxygenase or lipoxygenase enzymes in vitro .

Analgesic Properties

The compound has been noted for its analgesic properties with minimal anti-inflammatory effects. This unique profile positions it as a potential candidate for pain management therapies without the side effects commonly associated with traditional anti-inflammatory medications .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at specific positions on the pyridine ring can enhance or diminish its activity:

Substituent Position Effect on Activity
3-positionIncreases anti-inflammatory activity
6-positionAlters analgesic properties

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : Evaluate the efficacy of pyrrolo[2,3-b]pyridin-2-one analogues in inflammatory models.
    • Findings : Compounds exhibited significant reduction in inflammation markers in treated rats compared to controls, indicating potential therapeutic applications in inflammatory diseases .
  • Analgesic Activity Research :
    • Objective : Assess pain relief efficacy in animal models.
    • Results : The compound provided substantial pain relief comparable to conventional analgesics but with reduced side effects related to inflammation .

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